Halofuginone

Description

Overview of Halofuginone (B1684669) as a Research Compound

This compound is a synthetic, halogenated quinazolinone alkaloid that has garnered significant attention within the scientific community. wikipedia.orgmdpi.com It is a derivative of febrifugine, a natural compound isolated from the plant Dichroa febrifuga. nih.govnih.gov As a research compound, this compound is valued for its potent and specific biological activities, which allow investigators to probe various cellular and molecular pathways. Its multifaceted nature has made it a valuable tool in diverse fields, including molecular biology, immunology, and parasitology.

The primary molecular targets of this compound have been identified, providing a clear basis for its use in experimental settings. It is known to act as a high-affinity inhibitor of glutamyl-prolyl tRNA synthetase (EPRS), one of the essential enzymes in protein synthesis. wikipedia.orgewha.ac.kr This inhibition prevents the charging of tRNA with the amino acid proline, leading to a cellular state that mimics amino acid starvation. nih.govnih.gov Additionally, this compound is recognized for its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3. nih.govpatsnap.com These distinct mechanisms of action are central to its application in a wide array of preclinical research models.

Historical Context of this compound in Scientific Inquiry

The scientific journey of this compound begins with its natural precursor, febrifugine. Febrifugine is the active alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, also known as Chang Shan. wikipedia.orgnih.gov This plant has been used for centuries in traditional Chinese medicine. nih.gov The quest for compounds with similar or enhanced activity and potentially a different toxicity profile led researchers to synthesize analogs of febrifugine. nih.gov

This compound emerged from these synthetic efforts as a halogenated derivative. wikipedia.orgnih.gov It was initially investigated and subsequently used in veterinary medicine as a coccidiostat to control parasitic infections in animals. wikipedia.orgxmsyxb.com This initial application paved the way for broader scientific inquiry into its biological effects. Over the years, research expanded dramatically as its potent antifibrotic and immunomodulatory properties were discovered, shifting its focus from a purely antiparasitic agent to a multifaceted research compound with potential applications in studying fibrosis, autoimmune diseases, and cancer. nih.govnih.gov Studies have explored its racemic form as well as its individual optically active enantiomers to better understand their differential effects. mdpi.com

Broad Biological Activities Investigated for this compound

The unique mechanisms of action of this compound have led to its investigation across a wide spectrum of biological activities. These activities are primarily linked to its dual effects on protein synthesis via EPRS inhibition and on cell signaling via the TGF-β pathway. Academic research has extensively documented its effects in various preclinical models, demonstrating its utility in studying complex disease processes. The major areas of investigation include its antiparasitic, anti-inflammatory, antifibrotic, and anticancer properties. nih.govnih.gov

The compound's ability to selectively inhibit the differentiation of T helper 17 (Th17) cells, a key player in many autoimmune and inflammatory diseases, is a significant area of research. wikipedia.orgnih.gov This effect is mediated by the activation of the amino acid starvation response (AAR). nih.govnih.gov In the context of fibrosis, this compound's inhibition of Smad3 phosphorylation downstream of the TGF-β pathway reduces the synthesis of extracellular matrix proteins like collagen type I, a hallmark of fibrotic diseases. nih.govdrugbank.com Its antiparasitic action, for which it was first noted, is also tied to the inhibition of prolyl-tRNA synthetase, a crucial enzyme for parasite protein synthesis. nih.gov Furthermore, research has explored its anti-angiogenic effects, which are relevant to cancer research, by observing its ability to inhibit processes essential for blood vessel formation. nih.govdrugbank.com

Table 1: Investigated Biological Activities of this compound and Associated Mechanisms

| Biological Activity | Area of Research | Primary Investigated Mechanism |

|---|---|---|

| Antiparasitic | Parasitology, Infectious Disease | Inhibition of prolyl-tRNA synthetase (ProRS) in parasites. nih.govnih.gov |

| Anti-inflammatory | Immunology, Autoimmune Disease | Inhibition of Th17 cell differentiation via activation of the Amino Acid Response (AAR). wikipedia.orgnih.gov |

| Antifibrotic | Cell Biology, Regenerative Medicine | Inhibition of TGF-β signaling via prevention of Smad3 phosphorylation, leading to reduced collagen synthesis. nih.govpatsnap.com |

| Anticancer | Oncology | Inhibition of tumor growth, angiogenesis, and metastasis through multiple pathways including anti-angiogenesis and inhibition of extracellular matrix deposition. nih.govdrugbank.com |

| Antiviral | Virology | Potent in-vitro activity against certain viruses such as SARS-CoV-2. nih.govplos.org |

Structure

3D Structure

Properties

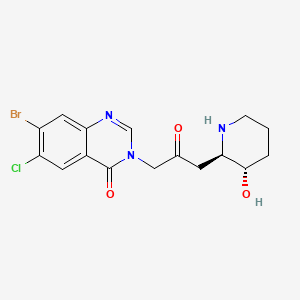

IUPAC Name |

7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrClN3O3/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14/h5-6,8,14-15,19,23H,1-4,7H2/t14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVASCWIMLIKXLA-CABCVRRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301339439 | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-20-2, 868851-54-1, 7695-84-3 | |

| Record name | Halofuginone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868851541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Halofuginone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (-)-Halofuginone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301339439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HALOFUGINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L31MM1385E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HALOFUGINONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84E4Y7HC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action of Halofuginone

Transforming Growth Factor-Beta (TGF-β) Signaling Pathway Modulation by Halofuginone (B1684669)

The primary and most studied mode of action for this compound is its ability to inhibit the TGF-β signaling pathway. nih.gov This pathway is integral to the differentiation of fibroblasts into myofibroblasts, the cells responsible for excessive extracellular matrix (ECM) deposition seen in fibrotic diseases and the tumor stroma. nih.govresearchgate.net By interfering with this pathway, this compound effectively reduces ECM synthesis and deposition. patsnap.comresearchgate.net

A key event in the TGF-β signaling cascade is the phosphorylation and activation of receptor-regulated Smad proteins, particularly Smad2 and Smad3. nih.gov this compound's inhibitory effect is centered on disrupting this critical step.

Research has consistently demonstrated that this compound is a potent inhibitor of Smad3 phosphorylation, a crucial step downstream of TGF-β receptor activation. nih.govnih.govresearchgate.net This inhibition prevents the subsequent activation and nuclear translocation of Smad3, thereby blocking the transcription of TGF-β target genes. nih.govmdpi.com Interestingly, the inhibitory property appears to be specific to Smad3, as studies have shown no significant effect on the phosphorylation and activation of Smad2. nih.govresearchgate.net

By inhibiting the Smad3 signaling axis, this compound profoundly impacts the expression of a wide array of genes that are transcriptionally regulated by TGF-β.

A primary consequence of this compound's activity is the reduced synthesis of ECM components, a hallmark of its anti-fibrotic effect. researchgate.net It specifically inhibits the expression of the collagen α1(I) gene (COL1A1), leading to a decrease in type I collagen synthesis. nih.govnih.govnih.gov This effect has been observed in various cell types, including dermal fibroblasts and hepatic stellate cells. nih.govnih.gov Beyond collagen, this compound also suppresses the expression of other fibrotic markers like α-smooth muscle actin (α-SMA) and fibronectin. nih.govmolvis.org

In the context of cancer, this compound's interference with TGF-β signaling also affects genes involved in tumor progression and metastasis. nih.gov It has been shown to inhibit TGF-β targets that are involved in metastatic dissemination, such as matrix-metalloproteinase-2 (MMP-2). nih.gov Furthermore, it can reduce the mRNA expression of several TGF-β–regulated prometastatic genes in human melanoma cells. researchgate.net This modulation of gene expression helps to limit primary tumor development and associated metastasis. nih.gov

| Gene/Protein Target | Effect of this compound | Associated Process | References |

|---|---|---|---|

| Collagen Type I (COL1A1) | Downregulation/Inhibition of Synthesis | Fibrosis | nih.govnih.govnih.gov |

| α-Smooth Muscle Actin (α-SMA) | Downregulation | Fibrosis (Myofibroblast differentiation) | nih.govmolvis.org |

| Fibronectin | Downregulation | Fibrosis (ECM deposition) | nih.govmolvis.org |

| Matrix Metalloproteinase-2 (MMP-2) | Inhibition | Metastasis | nih.gov |

| Prometastatic Genes (TGF-β regulated) | Downregulation | Metastasis | researchgate.net |

This compound's mechanism of action is not confined to the TGF-β/Smad pathway but also involves significant crosstalk with other critical signaling cascades, namely the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways. nih.gov The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival, while the PI3K/Akt pathway is crucial for cell growth and apoptosis deregulation. nih.govmdpi.com

Research indicates that this compound can induce the phosphorylation, and therefore activation, of both Akt and ERK in various cell types, including muscle cells and gastric cancer cells. nih.govnih.gov This activation is not an independent event but is mechanistically linked to its inhibition of Smad3. As previously mentioned, this compound-induced phosphorylated Akt and ERK can bind to Smad3, preventing its phosphorylation and subsequent activation by the TGF-β receptor. nih.gov This demonstrates a sophisticated level of pathway crosstalk where this compound leverages the MAPK and Akt pathways to antagonize TGF-β signaling. nih.gov In some cancer models, the activation of the PI3K/Akt signaling pathway by this compound has been associated with protective effects against cardiac arrhythmia. researchgate.netresearchgate.net

| Pathway | Key Proteins | Effect of this compound | Downstream Consequence | References |

|---|---|---|---|---|

| PI3K/Akt Pathway | Akt | Promotes Phosphorylation (Activation) | Inhibition of Smad3 phosphorylation; Regulation of apoptosis and proliferation | nih.govnih.gov |

| MAPK/ERK Pathway | ERK | Promotes Phosphorylation (Activation) | Inhibition of Smad3 phosphorylation; Regulation of cell proliferation and migration | nih.govnih.gov |

Interaction of this compound with MAPK and Akt Pathways

This compound-Dependent Activation of Akt and ERK Signaling

This compound has been demonstrated to promote the phosphorylation of both Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (ERK), which are pivotal components of cellular signaling cascades. nih.govfrontiersin.orgmdpi.com In muscle cells, this compound enhances the phosphorylation of Akt and members of the mitogen-activated protein kinase (MAPK) family, including ERK. nih.gov This activation is not only observed in myoblasts but also in gastric cancer cells, where this compound treatment leads to an induction of phosphorylated ERK (p-ERK). nih.govresearchgate.net The activation of these pathways is significant as they are central regulators of cell proliferation, survival, differentiation, and migration. mdpi.com For instance, in muscle cells, the this compound-induced phosphorylation of Akt and ERK is associated with the promotion of myotube fusion. nih.gov

| Signaling Molecule | Effect of this compound | Cellular Context | Associated Outcome |

|---|---|---|---|

| Akt (Protein Kinase B) | Enhances Phosphorylation | Muscle Cells (C2 cell line, primary myoblasts) | Promotes myotube fusion |

| ERK (Extracellular signal-regulated kinase) | Enhances Phosphorylation | Muscle Cells, Gastric Cancer Cells | Promotes myotube fusion; Synergizes with trametinib (B1684009) in gastric cancer |

Impact on p38 MAPK Phosphorylation

The effect of this compound on p38 mitogen-activated protein kinase (MAPK) phosphorylation appears to be context-dependent. In activated peripheral blood T cells, this compound inhibits the phosphorylation of p38 MAPK. nih.gov This inhibition is associated with a decrease in the production of pro-inflammatory cytokines and suppression of T cell-mediated inflammation. nih.gov Conversely, in muscle cells such as the C2 cell line and primary myoblasts, this compound has been shown to enhance p38 MAPK phosphorylation, a process that is considered crucial for myotube fusion. nih.gov

Prolyl-tRNA Synthetase (ProRS) Inhibition and Amino Acid Starvation Response (AAR) Activation by this compound

A primary molecular mechanism of this compound is its function as a competitive inhibitor of prolyl-tRNA synthetase, which triggers a cellular stress response pathway known as the Amino Acid Starvation Response (AAR).

This compound as a Competitive Inhibitor of Glutamyl-Prolyl-tRNA Synthetase (EPRS)

This compound directly targets and inhibits the enzymatic activity of glutamyl-prolyl-tRNA synthetase (EPRS). nih.govnih.govresearchgate.netewha.ac.kr Specifically, it acts as a competitive inhibitor of the prolyl-tRNA synthetase (ProRS) domain of the bifunctional EPRS enzyme. nih.govbiorxiv.org This inhibition prevents the charging of transfer RNA (tRNA) with proline, a critical step in protein synthesis. nih.govresearchgate.net The inhibitory effect of this compound can be reversed by the addition of excess proline, confirming the competitive nature of the inhibition. nih.govnih.gov

Structural and biochemical studies have revealed that this compound binds within the active site of the ProRS domain of EPRS. nih.govacs.orgresearchgate.net The binding residues for this compound in human ProRS are identical to those in the Plasmodium falciparum orthologue, highlighting a high degree of conservation in the active site. acs.org The interaction is dependent on the presence of ATP, which appears to induce a conformational change in the enzyme that facilitates the binding of the inhibitor. nih.gov this compound occupies the pocket where proline would normally bind. acs.org

This compound's inhibitory mechanism involves a unique form of molecular mimicry that is dependent on ATP. nih.govacs.orgresearchgate.net Structural analysis shows that ATP locks this compound into the active site of ProRS in such a way that one part of the this compound molecule mimics the substrate proline, while another part mimics the 3' end of the tRNA molecule. researchgate.net This dual mimicry allows this compound to simultaneously occupy two different substrate-binding sites on the enzyme, effectively blocking the aminoacylation reaction. researchgate.net

Induction of the Amino Acid Starvation Response (AAR) by this compound

By inhibiting ProRS, this compound leads to an intracellular accumulation of uncharged prolyl-tRNA. nih.govresearchgate.net This buildup of uncharged tRNA is a key signal for the activation of the Amino Acid Starvation Response (AAR), an evolutionarily conserved pathway that helps cells cope with nutrient deprivation. nih.govnih.govnih.govresearchgate.netplos.orgahajournals.org The AAR is initiated by the sensor kinase General Control Nonderepressible 2 (GCN2), which is activated upon binding to uncharged tRNAs. ahajournals.org Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global inhibition of protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as Activating Transcription Factor 4 (ATF4). nih.govresearchgate.netahajournals.org This response underlies many of the therapeutic effects attributed to this compound, including its anti-inflammatory and anti-fibrotic properties. nih.govnih.govnih.gov

| Step | Molecular Event | Key Molecules Involved | Cellular Outcome |

|---|---|---|---|

| 1 | Inhibition of ProRS | This compound, EPRS (ProRS domain) | Prevents charging of tRNAPro with proline |

| 2 | Accumulation of Uncharged tRNA | Uncharged tRNAPro | Triggers cellular stress signal |

| 3 | Activation of GCN2 Kinase | GCN2 | GCN2 binds to uncharged tRNA and is activated |

| 4 | Phosphorylation of eIF2α | eIF2α | Global protein synthesis is attenuated |

| 5 | Induction of Stress-Response Genes | ATF4 | Activation of the AAR pathway |

Canonical AAR Pathway Activation: GCN2 and eIF2α Phosphorylation

This compound functions as a potent inhibitor of the prolyl-tRNA synthetase (ProRS) activity of the bifunctional glutamyl-prolyl-tRNA synthetase (EPRS). nih.gov This inhibition mimics a state of proline starvation by preventing the charging of tRNA with proline, leading to an accumulation of uncharged tRNAPro. This accumulation is a key trigger for the activation of the General Control Nonderepressible 2 (GCN2) kinase. researchgate.netiu.edu

Non-Canonical AAR Pathway Involvement: GCN1, RWDD1, and DRG2 Complex

Emerging evidence suggests that this compound's effects may not be solely dependent on the canonical GCN2-eIF2α axis. Studies have indicated that some of the therapeutic benefits of this compound, particularly its anti-inflammatory effects, can occur even in cells lacking GCN2. nih.gov This points towards the involvement of non-canonical pathways.

One key player in this non-canonical signaling appears to be GCN1 (General Control Nonderepressible 1), a protein known to be an upstream activator of GCN2. nih.gov Research has shown that while the effects of this compound on inflammatory responses can be independent of GCN2, they are sensitive to the depletion of GCN1. This suggests that GCN1 possesses a functional role that is distinct from its established function in GCN2 activation. nih.gov The precise mechanisms by which GCN1 mediates these GCN2-independent effects are still under investigation. The involvement of other proteins in a potential complex with GCN1, such as RWDD1 and DRG2, in the context of this compound's action is not yet well-delineated in the scientific literature.

Impact of this compound on Cellular Proline Metabolism and Protein Synthesis

Interference with Proline Incorporation and Uptake

This compound directly interferes with the first step of proline utilization in protein synthesis: the charging of tRNAPro. By binding to the prolyl-tRNA synthetase, it competitively inhibits the ligation of proline to its cognate tRNA. nih.gov This inhibitory action is specific to proline; for instance, this compound does not inhibit the incorporation of methionine into tRNA. nih.gov The effects of this compound can be reversed by the addition of excess proline, which competes with the inhibitor for the enzyme's active site. nih.gov It is important to note that proline supplementation does not affect the intracellular accumulation of this compound itself, but rather counteracts its inhibitory effect on proline utilization.

This targeted inhibition of proline incorporation has significant consequences for the synthesis of proline-rich proteins, such as collagen. researchgate.net

Attenuation of Global Protein Synthesis

A primary outcome of AAR activation by this compound is the attenuation of global protein synthesis. embopress.org However, the mechanism behind this attenuation is more complex than initially presumed. While the canonical GCN2-eIF2α pathway is activated and contributes to a decrease in translation initiation, some studies have revealed a surprising atypical response. embopress.orgembopress.orgnih.gov

It has been reported that the attenuation of bulk protein synthesis induced by this compound can occur independently of both GCN2 and eIF2α phosphorylation. embopress.orgembopress.orgnih.gov This suggests that the inhibition of EPRS by this compound may trigger additional mechanisms to slow down protein production. One proposed mechanism is the induction of translation elongation defects. embopress.orgembopress.org The failure of the canonical pathway to fully account for the observed reduction in protein synthesis indicates that the consequences of EPRS inhibition are multifaceted and not solely reliant on the well-established ISR pathway. embopress.orgembopress.orgnih.gov

Data Tables

Table 1: Effect of this compound on Protein Synthesis and AAR Pathway Components

| Parameter | Observation | Cell Type/System | Reference(s) |

| eIF2α Phosphorylation | Increased | Mouse Splenocytes, HEK293 cells | nih.gov, iu.edu |

| Global Protein Synthesis | Attenuated (partially independent of GCN2/eIF2α) | HeLa cells, various cell lines | embopress.org, nih.gov, embopress.org |

| Proline Incorporation into tRNA | Inhibited | Rabbit Reticulocyte Lysate | nih.gov |

| Methionine Incorporation into tRNA | No effect | Rabbit Reticulocyte Lysate | nih.gov |

| Reversibility by Proline | Yes (AAR activation and translation inhibition) | Fibroblasts, T cells | nih.gov |

Table 2: Key Proteins in this compound's Mechanism of Action

| Protein | Role | Effect of this compound |

| EPRS (ProRS domain) | Charges tRNA with proline | Inhibited |

| GCN2 | Kinase that senses uncharged tRNA | Activated |

| eIF2α | Translation initiation factor | Phosphorylated |

| GCN1 | Upstream activator of GCN2 | Implicated in GCN2-independent effects |

Halofuginone in Preclinical Disease Models

Antifibrotic Efficacy of Halofuginone (B1684669) in Animal Models

This compound, a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has demonstrated significant antifibrotic effects in a variety of preclinical animal models. scispace.com Its primary mechanism of action involves the inhibition of collagen type I synthesis, a key factor in the pathogenesis of fibrotic diseases. nih.govresearchgate.netnih.gov

Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM) components, with collagen type I being the most prominent. researchgate.net this compound intervenes in this process through multiple pathways, primarily by targeting the synthesis of collagen and the activation of fibroblasts.

A critical event in the progression of fibrosis is the transition of quiescent fibroblasts into activated myofibroblasts. nih.gov These specialized cells are the primary producers of ECM proteins during tissue repair and fibrosis. nih.gov this compound has been shown to inhibit this fibroblast-to-myofibroblast transition. researchgate.netnih.gov By blocking the TGF-β/Smad3 signaling pathway, this compound prevents the activation of fibroblasts and their subsequent differentiation into myofibroblasts. nih.govnih.gov This action reduces the population of the primary cells responsible for excessive collagen deposition. nih.gov In preclinical models, this has been observed through the reduced expression of markers characteristic of activated myofibroblasts, such as alpha-smooth muscle actin (α-SMA), transgelin, and cytoglobin. nih.gov Studies in oral squamous cell carcinoma have also shown that this compound can reduce the expression of CAF (cancer-associated fibroblast) phenotypic markers like α-SMA, FSP-1, PDGFRβ, N-cadherin, and vimentin. frontiersin.org

The remodeling of the extracellular matrix is a dynamic process balanced by the activity of matrix metalloproteinases (MMPs), which degrade ECM components, and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs). mdpi.com An imbalance in MMP and TIMP activity can contribute to the excessive accumulation of ECM in fibrotic conditions. mdpi.com this compound has been found to modulate the activity of these enzymes. For instance, in models of hepatocellular carcinoma, this compound has been shown to inhibit MMP-2 and MMP-9. researchgate.net Further research has elucidated that the inhibition of MMP-2 by this compound is mediated by the Egr-1 transcription factor. nih.gov In rat hepatic stellate cells, this compound has been observed to induce MMPs through the activation of p38 and NF-κB. nih.gov In a rat model of chemically induced hepatocellular carcinoma, treatment with this compound led to a reduction in the expression of transcripts for MMP-14 and TIMP-2. researchgate.net This modulation of MMP and TIMP activity suggests another mechanism by which this compound can influence the remodeling of the extracellular matrix in fibrotic diseases.

The antifibrotic properties of this compound have been evaluated in various animal models of organ-specific fibrosis, with a particular focus on dermal fibrosis.

The Tight-Skin (Tsk) mouse is a well-established genetic model for scleroderma, a systemic autoimmune disease characterized by extensive skin fibrosis. tandfonline.com In this model, this compound has demonstrated the ability to prevent the development of skin sclerosis when administered to newborn mice and to reduce cutaneous hyperplasia in adult Tsk mice. tandfonline.comnih.gov These effects were correlated with a decrease in the number of cells actively synthesizing collagen gene transcripts. tandfonline.com Both systemic and topical dermal application of this compound in Tsk mice resulted in a significant reduction in collagen α1(I) gene expression and a decrease in skin width. nih.gov

Chronic graft-versus-host disease (cGvHD) is a serious complication of allogeneic hematopoietic stem cell transplantation that often manifests with skin fibrosis resembling scleroderma. nih.govresearchgate.net In murine models of cGvHD, this compound has been shown to decrease collagen synthesis, preventing the progression of skin fibrosis. scispace.comnih.govresearchgate.net The compound's efficacy in these preclinical models of dermal fibrosis has provided a strong rationale for its investigation in human fibrotic skin conditions. nih.govresearchgate.net

Interactive Data Table: this compound's Effects in Dermal Fibrosis Models

| Model | Key Findings | References |

|---|---|---|

| Tight-Skin (Tsk) Mouse | Prevented skin sclerosis in newborn mice. | tandfonline.com, nih.gov |

| Reduced cutaneous hyperplasia in adult mice. | tandfonline.com, nih.gov | |

| Decreased the number of cells synthesizing collagen transcripts. | tandfonline.com | |

| Reduced collagen α1(I) gene expression. | nih.gov, | |

| Decreased skin width. | nih.gov, | |

| Chronic Graft-Versus-Host Disease (cGvHD) | Decreased collagen synthesis. | nih.gov, researchgate.net, scispace.com |

| Prevented skin fibrosis progression. | scispace.com |

Prevention and Resolution of Fibrosis Across Organ Systems

Hepatic Fibrosis Models (e.g., Chemically Induced, Schistosomal)

This compound has been evaluated in various preclinical models of liver fibrosis, demonstrating its potential as an antifibrotic agent. In chemically induced models, such as those using thioacetamide (B46855) (TAA) or dimethylnitrosamine in rats, this compound has been shown to prevent the activation of hepatic stellate cells (HSCs), which are the primary source of extracellular matrix proteins in the liver. nih.govjosorge.com In TAA-treated rats, livers typically display large fibrous septa populated by cells expressing high levels of the collagen alpha1(I) gene. nih.gov Oral administration of this compound before the induction of fibrosis prevented the activation of most stellate cells and lowered the expression of the collagen alpha1(I) gene, resulting in reduced collagen deposition. nih.gov When administered to rats with already established fibrosis, this compound led to an almost complete resolution of the fibrotic condition, returning collagen levels, collagen gene expression, and the number of activated stellate cells to near-normal levels. nih.govjosorge.commdpi.com Similarly, in a concanavalin (B7782731) A-induced liver fibrosis model, oral this compound administration significantly reduced serum levels of transaminases, hyaluronic acid, and procollagen (B1174764) III. plos.org It also lowered the expression of collagen I, α-SMA, and Smad3 in liver tissue. plos.org

In models of schistosomal liver fibrosis, a parasitic disease that leads to significant morbidity, this compound has also shown efficacy. who.int In mice infected with Schistosoma mansoni, treatment with this compound resulted in a significant reduction in hepatic hydroxyproline (B1673980) and total collagen content. who.int The most significant results were observed when this compound was combined with praziquantel (B144689), the standard antiparasitic drug. who.int This combination led to a marked decrease in the number of parasite ova in the liver, a reduction in the size of egg-induced granulomas, and a notable decrease in collagen fiber deposition. who.int Histopathological analysis revealed that by 24 weeks post-infection, there were very scanty collagen fibers, and in some cases, they had disappeared entirely in the combination therapy group. who.int The proposed mechanism involves the interruption of collagen type I synthesis and the attenuation of already deposited collagen. who.int

| Hepatic Fibrosis Model | Animal | Key Findings with this compound Treatment | Reference(s) |

| Thioacetamide (TAA)-Induced | Rat | Prevented activation of hepatic stellate cells; reduced collagen α1(I) gene expression and collagen deposition; resolved established fibrosis. | nih.govjosorge.commdpi.com |

| Dimethylnitrosamine (DMN)-Induced | Rat | Prevented increase in collagen α1(I) gene expression and collagen content. | nih.gov |

| Concanavalin A (ConA)-Induced | Mouse | Decreased serum transaminases, hyaluronic acid, and procollagen III; lowered hepatic levels of collagen I, α-SMA, and Smad3. | plos.org |

| Schistosoma mansoni Infection | Mouse | Reduced granuloma size, hydroxyproline, and total collagen content; combination with praziquantel showed the most significant reduction in fibrosis. | who.int |

Pulmonary Fibrosis Models

The efficacy of this compound has been investigated in preclinical models of pulmonary fibrosis, a progressive and often fatal lung disease. In a well-established model where pulmonary fibrosis is induced in rats by the chemotherapeutic agent bleomycin, this compound demonstrated significant antifibrotic effects. nih.gov Administration of this compound during the 42-day experimental period resulted in a marked reduction in fibrosis compared to untreated control animals. nih.gov This was confirmed through both the measurement of total collagen content in the lungs and histological examination of lung tissue sections. nih.gov These findings suggest that this compound acts as a potent inhibitor of the fibrotic process in this in vivo model and may hold potential as a therapeutic agent for pulmonary fibrosis. nih.gov

Models of Post-Surgical Adhesions

Post-surgical adhesions, which are bands of fibrous scar tissue that form between organs, are a common complication of abdominal and pelvic surgery. This compound, as a specific inhibitor of collagen type I synthesis, has been tested in several preclinical models to prevent their formation. nih.govnih.gov In a rat model where adhesions were induced by scraping the cecum, both intraperitoneal and oral administration of this compound significantly reduced the number and severity of adhesions. nih.gov The treatment prevented the upregulation of collagen alpha1(I) gene expression that was observed in operated rats, thereby reducing collagen content back to control levels. nih.gov Similar results were observed in a rat uterine horn adhesion model, where this compound, regardless of the administration route, dose-dependently decreased the formation and severity of adhesions by inhibiting the synthesis of newly formed collagen. nih.gov Studies using fibroblasts derived from abdominal adhesions confirmed that this compound induces a dose-dependent inhibition of collagen synthesis and collagen alpha1(I) gene expression. nih.gov Notably, the levels of collagen type III were not affected by this compound treatment, highlighting its specificity for type I collagen. nih.govnih.gov

| Adhesion Model | Animal | Induction Method | Key Findings with this compound Treatment | Reference(s) |

| Abdominal Adhesions | Rat | Cecum scraping | Significantly reduced the number and severity of adhesions; prevented the increase in collagen α1(I) gene expression and collagen content. | nih.gov |

| Pelvic Adhesions | Rat | Uterine horn scraping | Dose-dependently reduced the number and severity of adhesions; inhibited collagen α1(I) gene expression in newly synthesized collagen. | nih.gov |

Muscular Dystrophy Models (e.g., mdx mice)

This compound has been extensively studied in the mdx mouse, a widely used animal model for Duchenne muscular dystrophy (DMD). nih.govnih.gov A primary pathological feature of DMD is the progressive replacement of muscle tissue with fibrous connective tissue, which impairs muscle function. nih.gov In mdx mice, this compound has been shown to prevent the age-dependent increase in collagen synthesis in the diaphragm and cardiac muscle. nih.gov This reduction in fibrosis is associated with a decrease in degenerated areas within the muscle. nih.gov Even in older mdx mice with established fibrosis, this compound treatment for 10 weeks decreased fibrosis, collagen I and III expression, and total collagen protein content in the diaphragm and quadriceps. nih.govphysiology.org

Functionally, this compound treatment leads to significant improvements in muscle performance. Treated mdx mice exhibit enhanced motor coordination and balance. nih.gov The compound also improves both cardiac and respiratory function and reduces muscle damage following exercise. nih.govphysiology.org The mechanism of action is believed to involve the inhibition of Smad3 phosphorylation, a key step in the TGF-β signaling pathway that promotes fibrosis. nih.govnih.gov

Interestingly, research has shown differential effects between the enantiomers of this compound. In mdx mice, the (+)-enantiomer was found to be more effective than the racemic form in reducing collagen content, improving motor coordination, and increasing utrophin levels in the diaphragm. mdpi.comnih.gov In contrast, the (-)-enantiomer showed no significant effect compared to saline-treated controls. mdpi.comnih.gov Both racemic this compound and the (+)-enantiomer also increased myofiber diameter. mdpi.com

| Parameter | Effect of this compound in mdx Mice | Reference(s) |

| Muscle Fibrosis | Prevents age-dependent increase in collagen synthesis; reduces established fibrosis in diaphragm, quadriceps, and heart. | nih.govnih.govnih.gov |

| Muscle Histopathology | Decreases degenerated areas; increases mean myofiber diameter. | nih.govmdpi.com |

| Muscle Function | Enhances motor coordination and balance; improves cardiac and respiratory function; reduces exercise-induced muscle damage. | nih.govnih.govphysiology.org |

| Molecular Mechanism | Inhibits Smad3 phosphorylation downstream of TGF-β. | nih.gov |

| Enantiomer Effects | (+)-halofuginone is more effective than racemic form; (-)-halofuginone has no effect. | mdpi.comnih.gov |

Anticancer Activity of this compound in Preclinical Oncology Research

Inhibition of Tumor Growth and Metastasis in Xenograft Models

Effects on Primary Tumor Progression

This compound has demonstrated the ability to inhibit the growth of primary tumors across a variety of cancer types in preclinical xenograft models. In an orthotopic model of oral squamous cell carcinoma (OSCC) using a co-injection of HN6 cells and cancer-associated fibroblasts (CAFs), this compound administration dramatically inhibited tumor growth in the tongue. nih.gov The mean tumor volume in treated mice was significantly smaller compared to control mice. nih.gov

In a preclinical model of osteosarcoma, systemic treatment with this compound reduced primary tumor growth. nih.govnih.gov This was attributed in part to the induction of caspase-3 dependent apoptosis in the tumor cells. nih.govnih.gov Furthermore, in a colorectal cancer xenograft model using HCT116 cells, this compound treatment retarded tumor growth over a 14-day period, resulting in significantly lower tumor volumes and weights compared to the vehicle-treated group. researchgate.netresearchgate.net this compound's anticancer activity also extends to pancreatic ductal adenocarcinoma (PDA), where it has a dual action of targeting pancreatic carcinoma cells directly, causing decreased proliferation, in addition to its effects on the tumor stroma. aacrjournals.org In ovarian cancer research, this compound has been shown to suppress the production of COL1A1, a key collagen component, thereby damaging fibrosis and inhibiting tumor growth. cancer-research-network.com

| Cancer Type | Xenograft Model | Effect on Primary Tumor Growth | Associated Findings | Reference(s) |

| Oral Squamous Cell Carcinoma | HN6 cells + CAFs (orthotopic) | Significantly inhibited tumor growth in the tongue. | --- | nih.gov |

| Prostate Cancer | CWR22, PC3, WISH-PC2 (subcutaneous & orthotopic) | Inhibited growth of various phenotypes. | Reduced collagen content, decreased endothelial cells, increased apoptosis/necrosis. | nih.gov |

| Osteosarcoma | Not specified | Reduced primary tumor growth. | Induced caspase-3 dependent apoptosis. | nih.govnih.gov |

| Colorectal Cancer | HCT116 cells | Retarded tumor growth, reduced tumor volume and weight. | --- | researchgate.netresearchgate.net |

| Pancreatic Ductal Adenocarcinoma | Genetically engineered mouse model | Reduced tumor volume. | Decreased proliferation of carcinoma cells. | aacrjournals.org |

| Ovarian Cancer | Not specified | Inhibited tumor growth. | Suppressed COL1A1 production. | cancer-research-network.com |

Modulation of Metastatic Dissemination (e.g., Lung, Bone)

This compound has demonstrated significant potential in preclinical models to inhibit metastatic dissemination, a critical process in cancer progression. Studies have particularly focused on its effects on lung and bone metastases. In a preclinical model of osteosarcoma, a primary bone tumor common in adolescents, this compound treatment was shown to reduce the development of lung metastases. nih.govnih.gov In this model, 100% of untreated mice developed lung metastases, whereas this compound administration significantly decreased this incidence. nih.gov The compound is believed to exert this effect by targeting both the tumor cells and the tumor microenvironment. nih.govnih.gov

The mechanism behind this anti-metastatic activity involves the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway, which is crucial for the progression of osteosarcoma and the dissemination of metastases. nih.govnih.gov this compound has been shown to inhibit key targets of the TGF-β pathway that are involved in the metastatic process, such as Matrix Metalloproteinase-2 (MMP-2). nih.govnih.gov Furthermore, in models of breast and prostate cancer, this compound has been found to reduce bone metastasis. oncotarget.com Its efficacy in this context is enhanced when combined with zoledronic acid. oncotarget.com The compound's ability to inhibit TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways contributes to its anti-metastatic effects in bone. oncotarget.com

Anti-Angiogenic Properties of this compound

This compound exhibits potent anti-angiogenic properties, which are crucial for its anti-tumor effects, as tumor growth and metastasis are dependent on the formation of new blood vessels. nih.govnih.gov Its anti-angiogenic activity has been observed in various preclinical solid tumor models. nih.gov The compound has been shown to inhibit several key events in the angiogenic cascade, including the expression of MMP-2 by endothelial cells, invasion of the basement membrane, formation of capillary tubes, and vascular sprouting. mdpi.com

The anti-angiogenic effects of this compound are, in part, attributed to its ability to inhibit the synthesis of type I collagen, a key component of the extracellular matrix that provides structural support for new blood vessels. dovepress.com By inhibiting collagen production, this compound disrupts the formation of the tumor stroma, which is essential for angiogenesis. mdpi.com The inhibition of TGF-β signaling by this compound also plays a role in its anti-angiogenic activity, as TGF-β is a known regulator of angiogenesis.

Beyond simply reducing the number of blood vessels, this compound also impacts the morphology of the tumor vasculature. In pancreatic tumor xenografts, treatment with this compound resulted in a decrease in both the diameter and length of blood vessels within the tumors. mdpi.comresearchgate.net Furthermore, studies in a metastatic rat brain tumor model indicated that this compound treatment inhibited vessel maturation. nih.gov This suggests that this compound not only reduces the formation of new blood vessels but also disrupts the development and integrity of the existing tumor vasculature, further contributing to its anti-angiogenic and anti-tumor effects.

Cellular Effects of this compound in Cancer Cell Lines

This compound exerts direct cellular effects on cancer cells, including the induction of apoptosis and the inhibition of proliferation across a range of malignancies. These cellular effects are fundamental to its anti-cancer activity observed in preclinical models.

This compound has been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. In preclinical studies of osteosarcoma, this compound was found to decrease cell viability primarily by inducing caspase-3 dependent cell apoptosis. nih.govnih.gov Similarly, in multiple myeloma cell lines, this compound induced both apoptosis and necrosis in a time- and dose-dependent manner, with significant activation of caspase-3 and caspase-8. ashpublications.org

Studies on breast cancer cell lines, including MCF-7 and MDA-MB-231, also demonstrated a time-dependent induction of apoptosis following exposure to this compound. spandidos-publications.comnih.gov In hepatocellular carcinoma HepG2 cells, this compound treatment led to a significant increase in the apoptosis ratio in a dose-dependent manner. nih.gove-century.us This induction of apoptosis was associated with the cleavage of PARP and caspases-3, 8, and 9. nih.gove-century.us Furthermore, in colorectal cancer cells, the combination of this compound and artemisinin (B1665778) synergistically induced caspase-dependent apoptosis. nih.gov The pro-apoptotic effects of this compound have also been noted in non-small cell lung cancer (NSCLC) cells. nih.gov

In addition to inducing apoptosis, this compound is a potent inhibitor of cancer cell proliferation. In hepatocellular carcinoma HepG2 cells, this compound inhibited in vitro proliferation with an IC50 of 72.7 nM after 72 hours of treatment. nih.gove-century.us This inhibition of proliferation was associated with cell cycle arrest in the G0/G1 phase. nih.gove-century.us In pancreatic ductal adenocarcinoma, this compound has been observed to decrease the proliferation of primary pancreatic carcinoma cells in vitro. aacrjournals.org

Suppression of Cell Migration and Invasion

This compound has demonstrated significant potential in preclinical studies to inhibit the migration and invasion of cancer cells, key processes in tumor metastasis. This inhibitory effect is largely attributed to its ability to downregulate the expression and activity of matrix metalloproteinases (MMPs), enzymes crucial for the degradation of the extracellular matrix (ECM), which facilitates cancer cell movement.

Notably, this compound has been shown to be a potent inhibitor of MMP-2 gene expression. drugbank.comnih.gov In murine and human bladder carcinoma cell lines, this compound inhibited MMP-2 expression at low concentrations, leading to a failure of these cells to invade through a reconstituted basement membrane. nih.gov This antimetastatic activity is primarily due to the transcriptional suppression of the MMP-2 gene. nih.gov Similarly, in a rat model of chemically induced hepatocellular carcinoma, this compound treatment led to a significant reduction in the activity of both MMP-9 and MMP-2 in both tumor and non-neoplastic liver tissues. researchgate.net The reduction in active MMP-2 was linked to decreased expression of MMP-14 and tissue inhibitor of matrix metalloproteinase-2 (TIMP-2), which are necessary for pro-MMP-2 activation. researchgate.net

The mechanism behind MMP-2 inhibition involves the upregulation of the early growth response 1 (Egr-1) transcription factor. nih.gov this compound treatment in human breast cancer cells led to increased expression of Egr-1 and its corepressor, Nab-2. nih.gov Egr-1 was found to bind to the MMP-2 promoter and inhibit its activity, thereby reducing the invasive capacity of the cancer cells. nih.gov

Beyond its effects on MMPs, this compound also influences other signaling pathways involved in cell migration and invasion. In hepatocellular carcinoma cells, it has been shown to inhibit the MEK/ERK signaling pathway while up-regulating the JNK pathway. nih.gov In oral squamous cell carcinoma (OSCC), this compound was found to inhibit tumor migration and invasion by targeting cancer-associated fibroblasts (CAFs). nih.gov

| Cancer Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Bladder Carcinoma (murine and human) | Inhibited invasion through reconstituted basement membrane. Marked reduction in lung colonization of bladder carcinoma cells. | Transcriptional suppression of MMP-2 gene expression. | nih.gov |

| Hepatocellular Carcinoma (rat model) | Decreased MMP-9 and MMP-2 activity. Reduced lung metastasis. | Decreased expression of MMP-14 and TIMP-2, required for pro-MMP-2 activation. | researchgate.net |

| Breast Cancer (human) | Inhibited invasive and proliferative capacities. | Upregulation of Egr-1 and Nab-2, leading to inhibition of MMP-2 promoter activity. | nih.gov |

| Oral Squamous Cell Carcinoma | Inhibited tumor migration and invasion. | Targeting cancer-associated fibroblasts (CAFs). | nih.gov |

| Hepatocellular Carcinoma (HepG2 cells) | Inhibited in vitro growth, arrested cell cycle, and induced apoptosis. | Inhibition of MEK/ERK signaling pathway and up-regulation of JNK pathway. | nih.gov |

Modulation of the Tumor Microenvironment

The tumor microenvironment (TME) plays a critical role in cancer progression, and this compound has been shown to modulate key components of the TME, particularly cancer-associated fibroblasts (CAFs) and the stromal content.

CAFs are a major component of the tumor stroma and are known to promote tumor growth, invasion, and metastasis. nih.gov this compound has demonstrated the ability to target and modulate the activity of CAFs. In the context of oral squamous cell carcinoma (OSCC), this compound was found to inhibit the viability and proliferation of OSCC-derived CAFs in a dose-dependent manner. nih.gov It also reduced the expression of CAF phenotypic markers such as α-smooth muscle actin (α-SMA), fibroblast-specific protein-1 (FSP-1), and platelet-derived growth factor receptor-β (PDGFRβ). nih.gov This suggests that this compound can revert CAFs to a less active state. nih.gov

Furthermore, this compound inhibits the production of type I collagen, a key component of the extracellular matrix secreted by CAFs, through the TGF-β/Smad2/3 signaling pathway. nih.gov By inhibiting CAF activity and their ability to remodel the ECM, this compound can disrupt the supportive niche that CAFs create for tumor cells. nih.govpatsnap.com In pancreatic ductal adenocarcinoma models, this compound treatment led to decreased fibroblast activation. aacrjournals.org

The tumor stroma, largely composed of the extracellular matrix (ECM), provides structural support to tumors and can act as a barrier to drug delivery. aacrjournals.org this compound has been shown to significantly impact the stromal content of tumors, primarily by reducing collagen deposition. nih.govresearchgate.netnih.gov

In a mouse model of oral squamous cell carcinoma, treatment with this compound resulted in decreased collagen deposition within the tumor stroma. nih.gov Similarly, in a genetically engineered mouse model of pancreatic ductal adenocarcinoma, this compound disrupted the physical barriers to drug distribution by reducing key ECM elements. aacrjournals.org This stromal normalization was associated with a move toward a more normal physiological state. aacrjournals.org

Mechanistically, this compound inhibits the production of collagen type I alpha 1 chain (COL1A1), a major component of the ECM that contributes to chemoresistance and poor prognosis in ovarian cancer. researchgate.netnih.gov This inhibition is mediated through the mTOR‐eIF2α‐ATF4 axis in CAFs. researchgate.netnih.gov By disrupting collagen deposition, this compound can lead to a looser ECM, which in turn can facilitate the infiltration of immune cells, such as CD8+ T cells, into the tumor. researchgate.netnih.govmdpi.com

| Component | Effect of this compound | Mechanism | Cancer Model | Reference |

|---|---|---|---|---|

| Cancer-Associated Fibroblasts (CAFs) | Inhibits viability and proliferation; reduces expression of activation markers (α-SMA, FSP-1, PDGFRβ). | Inhibition of TGF-β/Smad2/3 signaling pathway. | Oral Squamous Cell Carcinoma | nih.gov |

| Tumor Stromal Content | Decreases collagen deposition and key extracellular matrix elements. | Inhibition of COL1A1 production via the mTOR‐eIF2α‐ATF4 axis. | Oral Squamous Cell Carcinoma, Pancreatic Ductal Adenocarcinoma, Ovarian Cancer | nih.govaacrjournals.orgresearchgate.netnih.gov |

| Immune Infiltration | Promotes infiltration of CD8+ T cells. | Disruption of collagen deposition leading to a looser ECM. | Ovarian Cancer | researchgate.netnih.govmdpi.com |

Immunomodulatory Properties of this compound in Preclinical Research

This compound exhibits potent immunomodulatory effects, particularly through its selective inhibition of T helper 17 (Th17) cell differentiation. This property has significant implications for the treatment of autoimmune diseases.

Selective Inhibition of Th17 Cell Differentiation

Th17 cells are a subset of T helper cells characterized by their production of interleukin-17 (IL-17) and are key mediators of inflammation and autoimmunity. nih.govnih.gov this compound has been shown to selectively inhibit the differentiation of both mouse and human Th17 cells at nanomolar concentrations, without significantly affecting the differentiation of other T helper cell subsets like Th1, Th2, or induced regulatory T (iTreg) cells. nih.govjax.org

The mechanism underlying this selective inhibition involves the activation of the amino acid starvation response (AAR). nih.govnih.gov this compound acts as an inhibitor of prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA for proline. nih.gov This mimics amino acid deprivation and activates the AAR pathway, which in turn suppresses the development of Th17 cells. nih.govnih.gov The inhibition of Th17 differentiation by this compound can be rescued by the addition of excess amino acids. nih.govnih.gov

Furthermore, this compound's effect on Th17 differentiation has been linked to the regulation of STAT3, a key transcription factor for Th17 cell development. nih.gov Activation of the AAR pathway by this compound impairs STAT3 responses downstream of multiple cytokine receptors by selectively suppressing STAT3 protein levels post-transcriptionally. nih.gov

Effects on Th17-Associated Autoimmune Pathologies (e.g., Experimental Autoimmune Encephalomyelitis)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis, a human inflammatory demyelinating disease of the central nervous system. jax.orgnih.gov Th17 cells are known to play a crucial role in the pathogenesis of EAE. nih.gov

Preclinical studies have demonstrated that systemic treatment with this compound can protect mice from EAE. nih.govnih.gov This protection is associated with a reduction in the number of Th17 cells, both in the periphery before disease onset and within the central nervous system (CNS) during active disease. nih.gov this compound treatment also leads to reduced T cell infiltration into the CNS. nih.gov Importantly, this compound's protective effect in EAE is specific to the Th17-driven pathology, as it does not suppress the Th1 response. nih.gov

In a model of autoimmune thyroiditis, treatment with this compound significantly decreased the incidence of the disease by reducing the number of CD4+IL-17+ T cells. nih.goveurekaselect.com Similarly, in a mouse model of autoimmune arthritis, this compound suppressed the development of the disease and reciprocally regulated Th17 and FoxP3+ Treg cells. nih.gov These findings highlight the therapeutic potential of this compound in a range of Th17-mediated autoimmune diseases.

Modulation of IL-17 Production

This compound has been identified as a potent inhibitor of T helper 17 (TH17) cell differentiation, a key process in the production of Interleukin-17 (IL-17), a cytokine central to autoimmune inflammation. nih.govnih.gov The compound selectively inhibits the development of both mouse and human TH17 cells. nih.govnih.gov This inhibitory effect is not a result of broad immunosuppression at lower concentrations, as it does not significantly impact the differentiation of TH1, TH2, or induced T regulatory (iTreg) cells. nih.gov

The mechanism underlying this specific inhibition of TH17 differentiation involves the activation of the amino acid starvation response (AAR), a cytoprotective signaling pathway. nih.govnih.gov this compound's action can be mimicked by inducing the AAR through the depletion of selective amino acids and, conversely, its inhibitory effect on TH17 differentiation can be rescued by the addition of excess amino acids. nih.gov This suggests that the AAR pathway is a crucial and selective regulator of inflammatory T cell differentiation. nih.gov In preclinical models of TH17-associated diseases, such as experimental autoimmune encephalomyelitis, this compound has demonstrated protective effects. nih.gov Furthermore, this compound has been shown to alleviate autoimmune diseases by inhibiting the expression of IL-17. nih.gov

Broad Immunosuppressive Effects on T Cells

This compound demonstrates significant immunosuppressive properties by directly targeting T lymphocytes. plos.org Its effects are multifaceted, encompassing the suppression of T cell proliferation, the induction of apoptosis, and the regulation of various cytokine productions, establishing it as a compound with broad-acting potential on T cell-mediated immunity. plos.orgnih.gov

Suppression of T Cell Proliferation

This compound is a potent suppressor of T cell proliferation in response to various stimuli. nih.gov Research has shown that it significantly inhibits the proliferation of naïve splenocyte cultures stimulated by alloantigens or anti-CD3 antibodies in a dose-dependent manner. nih.gov It is also effective in suppressing the proliferation of activated T cells in response to Interleukin-2 (IL-2). nih.gov

The compound's anti-proliferative mechanism is linked to its interference with proline uptake, which leads to an amino acid starvation response. nih.gov This disruption of proline incorporation is a key factor in its ability to halt T cell division. nih.gov Studies have demonstrated a synergistic effect when this compound is combined with rapamycin (B549165), another immunosuppressant, in suppressing T cell proliferation in response to T cell receptor (TCR) stimulation and in mixed lymphocyte reactions. plos.org This suggests that this compound can enhance the anti-proliferative effects of other agents through its distinct mechanism of action. plos.org

| Cell Culture Type | Stimulant | Effect of this compound | Synergistic Interaction |

|---|---|---|---|

| Naïve Splenocytes | Alloantigen or anti-CD3 antibody | Significant dose-dependent suppression | Not Applicable |

| Activated T Cells | IL-2 | Significant dose-dependent suppression | Not Applicable |

| Splenocytes | Anti-CD3 antibody | Synergistic suppression | Rapamycin |

| Mixed Lymphocyte Reaction (MLR) | Alloantigens | Synergistic suppression | Rapamycin |

Induction of T Cell Apoptosis

A primary mechanism through which this compound exerts its immunosuppressive effects is the induction of apoptosis, or programmed cell death, in T cells. nih.gov The anti-proliferative activity of this compound is directly correlated with an increase in T cell apoptosis. nih.gov This process is triggered by the cellular stress caused by the inhibition of proline uptake, leading to an amino acid starvation response that ultimately results in apoptotic cell death. nih.gov

The supplementation of cell culture medium with proline has been shown to significantly prevent both the suppression of T cell proliferation and the induction of apoptosis mediated by this compound. nih.gov This finding underscores the critical role of amino acid availability in the survival of T cells and highlights the specific pathway targeted by this compound to induce their apoptosis. nih.gov The synergistic effect observed with rapamycin in suppressing T cell proliferation is also positively correlated with an increase in cell apoptosis. plos.org

Regulation of Cytokine Production (e.g., TNF-α, IL-4, IL-13, IFN-γ)

This compound's immunomodulatory effects extend to the regulation of cytokine production by T cells and other immune cells. While it is a potent inhibitor of IL-17, its effects on other key cytokines are also notable. For instance, it has been observed that T helper 2 (Th2)-type cytokines like Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can downregulate the production of certain chemokines, a process that can be influenced by immunomodulatory agents. nih.gov

Influence on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells known for their potent immunosuppressive functions, particularly within the tumor microenvironment where they can inhibit anti-tumor immune responses. frontiersin.orgnih.gov

Reduction of MDSC Quantity and Apoptosis Induction

In preclinical cancer models, therapeutic strategies are being explored to reduce the number of MDSCs to enhance anti-tumor immunity. nih.gov Some cytotoxic anticancer agents have been found to decrease the levels of MDSCs in both the spleen and tumor beds, partly by inducing apoptosis in these cells. nih.gov This reduction in MDSCs is associated with an activation of CD8+ T cells, suggesting a restoration of anti-tumor immune surveillance. nih.gov While the direct effects of this compound on MDSC apoptosis are still an area of active investigation, its known pro-apoptotic activity in other cell types, such as various cancer cells, suggests a potential mechanism for reducing MDSC populations. nih.govspandidos-publications.comnih.govnih.gov

| Cell Type | Key Effect of this compound | Mechanism |

|---|---|---|

| T helper 17 (TH17) Cells | Inhibition of Differentiation | Activation of Amino Acid Starvation Response (AAR) |

| T Cells | Suppression of Proliferation | Interference with proline uptake |

| T Cells | Induction of Apoptosis | Amino acid starvation response |

| Myeloid-Derived Suppressor Cells (MDSCs) | Potential Reduction and Apoptosis | Under investigation, potential via pro-apoptotic pathways |

Impact on Inflammatory Signaling Pathways

This compound demonstrates significant immunomodulatory and anti-inflammatory properties by targeting key inflammatory signaling pathways. Its action on NF-κB, p38 MAPK, and T-cell-mediated responses underscores its potential in preclinical models of inflammation.

Inhibition of NF-κB Activity

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound has been shown to be a potent inhibitor of NF-κB activation in T cells. researchgate.net In preclinical studies involving peripheral blood T cells activated by anti-CD3 monoclonal antibodies, preincubation with this compound resulted in a significant, dose-dependent decrease in NF-κB activity. nih.gov A notable 80% inhibition of NF-κB activity was observed following incubation with 40 ng/ml of this compound. nih.gov This inhibition of the NF-κB pathway is a key mechanism behind the compound's anti-inflammatory effects. researchgate.netnih.gov

Attenuation of Delayed-Type Hypersensitivity Responses

Delayed-type hypersensitivity (DTH) is a T-cell-mediated immune reaction that occurs 48–72 hours after antigen exposure. medscape.com In vivo studies have shown that this compound effectively inhibits the DTH response. nih.gov In a mouse DTH model, treatment with this compound led to the suppression of T cell-mediated inflammation, further confirming its role as an immunomodulator and anti-inflammatory agent. nih.gov This attenuation of the DTH response highlights the compound's ability to interfere with T-cell function in a live animal model.

This compound in Other Preclinical Disease Models

Beyond its effects on inflammatory pathways, this compound has demonstrated efficacy in a range of other preclinical disease models, including protozoal infections and metabolic disorders.

Antiprotozoal Efficacy (e.g., Malaria, Coccidiosis)

This compound, a derivative of the natural alkaloid febrifugine, has well-documented antiprotozoal activity. nih.govwikipedia.org Its primary mode of action against these parasites involves the inhibition of the prolyl-tRNA synthetase enzyme, which is critical for protein synthesis. nih.govresearchgate.net

Malaria: this compound has shown potent activity against Plasmodium parasites, the causative agents of malaria. researchgate.net It targets the prolyl-tRNA synthetase in the parasite, disrupting protein translation. acs.org In preclinical studies, it was found to inhibit the sporozoite load of Plasmodium berghei in liver cells with a very low IC50 value of 17 nM. nih.gov It affects essential processes in both early and late-stage parasite development within the liver. nih.gov

Coccidiosis: this compound is recognized as an effective coccidiostat, particularly in veterinary medicine for poultry. wikipedia.orgnih.gov It is effective against multiple species of Eimeria, the parasite responsible for coccidiosis. nih.gov The compound acts on the asexual reproduction stages of the coccidia, inhibiting sporozoites and schizonts, thereby protecting the intestines from damage and preventing the formation of oocysts. wlsunshine.com

Metabolic Regulation (e.g., Obesity, Insulin (B600854) Resistance, Hepatic Steatosis)

Recent preclinical studies have highlighted this compound's potential in regulating metabolic disorders. In mouse and pig models of diet-induced obesity, this compound demonstrated significant beneficial effects. nih.govnih.gov The mechanism involves activating the integrated stress response, which leads to an increase in the levels of Fibroblast Growth Factor 21 (FGF21) and Growth Differentiation Factor 15 (GDF15), two hormones critical for metabolic regulation. nih.govnih.govresearchgate.net

Obesity: In diet-induced obese mice, this compound suppressed food intake, increased energy expenditure, and resulted in weight loss. nih.govnih.gov

Insulin Resistance: The compound was shown to alleviate insulin resistance. nih.govnih.gov Daily oral administration to diet-induced obese mice improved glucose tolerance and reduced serum insulin levels. researchgate.netnih.govrupress.org

Hepatic Steatosis: this compound treatment also led to the alleviation of hepatic steatosis (fatty liver) in preclinical models. nih.govnih.govresearchgate.net

Cardiovascular System Modulation (e.g., Pulmonary Vasodilation)

This compound, a derivative of the natural quinazolinone alkaloid febrifugine, has demonstrated notable effects on the cardiovascular system in preclinical studies, particularly in the context of pulmonary hypertension. biorxiv.orgbiorxiv.org Research has focused on its potential as a potent pulmonary vasodilator. biorxiv.orgox.ac.uk

In preclinical models using mice with hypoxia-induced pulmonary hypertension, this compound has been shown to induce pulmonary vasodilation. biorxiv.orgbiorxiv.org The mechanism underlying this effect involves the modulation of ion channels in pulmonary artery smooth muscle cells (PASMCs). biorxiv.orgox.ac.uk Specifically, this compound activates voltage-gated K+ (Kv) channels and inhibits voltage-dependent Ca2+ channels (VDCCs), as well as receptor-operated and store-operated Ca2+ channels in these cells. biorxiv.orgox.ac.uk The activation of K+ channels leads to membrane hyperpolarization, which in turn inhibits Ca2+ influx, a primary trigger for pulmonary vasoconstriction. ox.ac.uk By blocking multiple calcium entry pathways, this compound effectively reduces intracellular Ca2+ concentration in PASMCs, leading to smooth muscle relaxation and vasodilation. biorxiv.orgox.ac.uk

Acute intrapulmonary application of this compound was observed to significantly and reversibly inhibit alveolar hypoxia-induced pulmonary vasoconstriction in a dose-dependent manner in isolated mouse lungs. biorxiv.org Chronic administration was also found to partially reverse established pulmonary hypertension in mice. biorxiv.orgbiorxiv.org These therapeutic effects are attributed to a combination of its vasodilator actions, which inhibit excitation-contraction coupling, and its known anti-proliferative effects. biorxiv.orgox.ac.uk

Further studies in rat models have explored this compound's impact on neointimal formation following vascular injury. In cultured rat aortas where the endothelium was damaged, this compound was shown to inhibit the proliferation of neointimal layers in a concentration-dependent manner. plos.org This suggests a potential role in mitigating the vascular remodeling processes that contribute to conditions like restenosis after angioplasty. plos.orgresearchgate.net

| Preclinical Model | Key Findings | Mechanism of Action |

|---|---|---|

| Hypoxia-Induced Pulmonary Hypertension (Mouse) | Induces pulmonary vasodilation; Partially reverses established pulmonary hypertension. biorxiv.orgbiorxiv.org | Activates Kv channels; Inhibits VDCC, receptor-operated, and store-operated Ca2+ channels in PASMCs. biorxiv.orgox.ac.uk |

| Cultured Rat Aorta (Endothelial Damage) | Inhibits neointimal formation in a concentration-dependent fashion. plos.org | Inhibition of smooth muscle cell proliferation. plos.org |

Osteoarthritis Attenuation

Preclinical research in rodent models has established this compound as a potential therapeutic agent for osteoarthritis (OA). nih.govnih.gov Studies utilizing surgically induced OA models, such as anterior cruciate ligament transection (ACLT) in mice and rats, have consistently shown that this compound administration attenuates the progression of the disease. nih.govnih.govnih.gov

The primary mechanism implicated in the chondroprotective effects of this compound is the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. nih.govnih.govbiorxiv.org In the context of OA, TGF-β signaling can become pathologically elevated in articular cartilage. nih.gov this compound has been shown to inhibit the phosphorylation of Smad2/3, a key downstream event in the TGF-β cascade. nih.govnih.gov By downregulating this abnormally high TGF-β activity, this compound helps to mitigate cartilage degeneration. nih.gov

Treatment with this compound in OA animal models resulted in several positive outcomes, including the preservation of articular cartilage and a reduction in proteoglycan loss, as evidenced by Safranin O and Fast Green staining. nih.govnih.gov This was reflected in significantly lower Osteoarthritis Research Society International (OARSI)-modified Mankin scores compared to vehicle-treated controls. nih.govnih.gov

At the molecular level, this compound treatment was found to reduce the expression of catabolic and hypertrophic markers such as matrix metalloproteinase-13 (MMP-13) and collagen X (Col X) in the articular cartilage. nih.govnih.govbiorxiv.org Concurrently, it increased the expression of key cartilage matrix proteins like collagen II and aggrecan. nih.govbiorxiv.org Beyond the cartilage, this compound also positively impacts the subchondral bone, which is now recognized as a critical component in OA pathogenesis. nih.govnih.gov It was observed to attenuate uncoupled bone remodeling and inhibit aberrant angiogenesis (H-type vessel formation) in the subchondral bone, thereby preserving its microarchitecture. nih.govbiorxiv.org

| Preclinical Model | Key Histological & Structural Findings | Key Molecular Findings |

|---|---|---|

| Anterior Cruciate Ligament Transection (ACLT) in Mice/Rats | Attenuated articular cartilage degeneration; Lowered OARSI scores; Preserved subchondral bone microarchitecture. nih.govnih.govnih.gov | Inhibited elevated Smad2/3-dependent TGF-β1 signaling; Reduced MMP-13 and Collagen X expression; Increased Collagen II and Aggrecan expression. nih.govnih.govnih.govbiorxiv.org |

Anti-Viral Properties (e.g., SARS-CoV-2)

This compound has emerged as a potent inhibitor of SARS-CoV-2 infection in preclinical in vitro studies. biorxiv.orgnih.govnih.gov Its antiviral activity is host-directed, meaning it targets cellular pathways that the virus hijacks for its own life cycle, rather than targeting the virus directly. biorxiv.org This mechanism centers on the inhibition of the host enzyme, prolyl-tRNA synthetase (PRS). biorxiv.orgnih.govnih.gov

The antiviral action of this compound against SARS-CoV-2 is twofold, affecting both viral entry and replication. biorxiv.org

Inhibition of Viral Entry: The SARS-CoV-2 spike protein interacts with heparan sulfate (B86663) (HS) on the cell surface, which facilitates its binding to the primary ACE2 receptor and subsequent entry into the host cell. nih.govnih.gov this compound, by inhibiting PRS, reduces the biosynthesis of heparan sulfate proteoglycans (HSPGs), the core proteins that display HS on the cell surface. biorxiv.orgnih.gov This reduction in cell surface HS significantly decreases the binding of the viral spike protein, thereby inhibiting viral entry. biorxiv.orgnih.gov This has been demonstrated in various human cell lines, including lung, intestinal, and primary human bronchial epithelial cells. biorxiv.org

Inhibition of Viral Replication: Beyond blocking entry, this compound also potently suppresses SARS-CoV-2 replication after the virus has entered the cell. biorxiv.orgnih.gov This post-entry inhibition is also linked to its function as a PRS inhibitor. biorxiv.org The viral polyproteins pp1a and pp1ab, which are essential for forming the viral replication complex, are notably rich in proline residues. biorxiv.orgnih.gov It is hypothesized that by inhibiting PRS, this compound suppresses the translation of these critical, proline-rich viral proteins, thereby crippling the virus's ability to replicate. biorxiv.orgnih.gov In vitro studies have reported that this compound is significantly more potent than Remdesivir in suppressing SARS-CoV-2 replication. nih.govnih.gov

This dual mechanism of inhibiting both viral entry and replication makes this compound a subject of interest for further investigation as a potential therapeutic for COVID-19. biorxiv.orgnih.gov

| Virus Model | Mechanism of Action | Key Findings |

|---|---|---|

| SARS-CoV-2 (in vitro, various human cell lines) | Viral Entry Inhibition: Inhibits host prolyl-tRNA synthetase (PRS), reducing heparan sulfate biosynthesis. biorxiv.orgnih.govnih.gov | Decreased SARS-CoV-2 spike protein binding to host cells. biorxiv.orgnih.gov |

| Viral Replication Inhibition: Suppresses translation of proline-rich viral polyproteins (pp1a, pp1ab) via PRS inhibition. biorxiv.orgnih.gov | Potently suppressed authentic SARS-CoV-2 replication post-entry. biorxiv.orgnih.gov |

Cellular and Molecular Responses to Halofuginone

Effects on Cell Cycle Progression